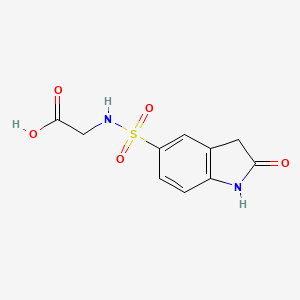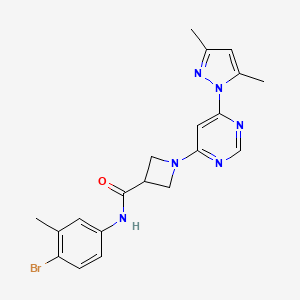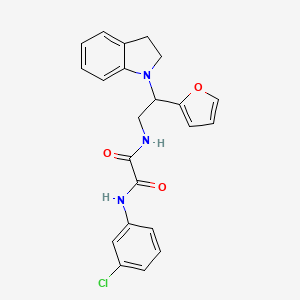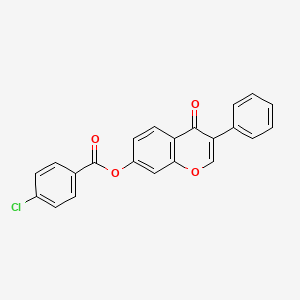
2-(2-oxo-2,3-dihydro-1H-indole-5-sulfonamido)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(2-oxo-2,3-dihydro-1H-indole-5-sulfonamido)acetic acid is a derivative of indole, which is a fundamental skeleton in many natural and synthetic compounds with significant biological activities. The indole moiety is often modified to enhance its interaction with biological targets, and the introduction of sulfonamide and acetic acid functionalities can lead to compounds with potential antimicrobial properties.
Synthesis Analysis
The synthesis of indole derivatives, such as the sulfonamide analogs, involves the construction of the indole core followed by functionalization at specific positions. In the paper titled "Synthesis, characterization and antimicrobial evaluation of novel urea, sulfonamide and acetamide 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one derivatives," a series of novel indole derivatives were synthesized, including sulfonamide analogs . These compounds were characterized using 1H NMR, 13C NMR, and LC–MS analysis, which are crucial techniques for confirming the structure of synthesized molecules.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity. NMR and MS analyses provide detailed information about the molecular framework and the position of substituents on the indole core. The presence of a sulfonamide group, as seen in the synthesized compounds, is known to play a significant role in the interaction with biological targets due to its ability to mimic the tetrahedral intermediate of enzymatic reactions, thereby acting as a potential inhibitor .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including oxidation. In the study "Aerobic oxidation of indole-3-acetic acid with bisulfite," indole-3-acetic acid was subjected to oxidative conditions in the presence of Mn2+, oxygen, and bisulfite, leading to the formation of (2-sulfoindole)-3-acetic acid as one of the major products . This reaction demonstrates the susceptibility of indole derivatives to oxidative transformations, which can significantly alter their chemical and biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like this compound are influenced by their functional groups. The sulfonamide group increases water solubility, which is beneficial for biological applications. The antimicrobial activity of these compounds was evaluated against various bacterial and fungal strains, and they showed good activities, indicating that the physical and chemical properties of these molecules support their interaction with microbial targets .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(2-oxo-1,3-dihydroindol-5-yl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5S/c13-9-4-6-3-7(1-2-8(6)12-9)18(16,17)11-5-10(14)15/h1-3,11H,4-5H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJCRPVHBHOVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)NCC(=O)O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Benzylpiperidin-1-yl)-5-[(2-ethylsulfanylacetyl)amino]-N-propylbenzamide](/img/structure/B3018625.png)

![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3018628.png)
![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3018629.png)

![N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B3018633.png)
![2,5-Dimethyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-3-carboxamide](/img/structure/B3018636.png)
![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B3018639.png)
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,3-benzoxazole](/img/structure/B3018640.png)
![3-(4-Methylphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3018641.png)

![3-Chloro-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-2-methylbenzenesulfonamide](/img/structure/B3018643.png)
